Cas no 187835-67-2 (2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde)
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-
- SCHEMBL3992999
- 2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE
- AKOS040694902
- ITYQWUMATFWVLE-UHFFFAOYSA-N
- starbld0001470
- 187835-67-2
- VVKDRIDXWMEATO-UHFFFAOYSA-N
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde
-
- Inchi: 1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H
- InChI Key: VVKDRIDXWMEATO-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=O)C(=C(C=1C(F)(F)F)F)F)F
Computed Properties
- Exact Mass: 245.99156179g/mol
- Monoisotopic Mass: 245.99156179g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T207381-100mg |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 100mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T207381-500mg |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 500mg |
$ 500.00 | 2022-06-02 | ||
| TRC | T207381-1g |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 1g |
$ 775.00 | 2022-06-02 | ||
| A2B Chem LLC | BA58991-1mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 1mg |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | BA58991-5mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | BA58991-10mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 10mg |
$291.00 | 2024-04-20 | |
| A2B Chem LLC | BA58991-25mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 25mg |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | BA58991-50mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 50mg |
$504.00 | 2024-04-20 | |
| A2B Chem LLC | BA58991-100mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 100mg |
$697.00 | 2024-04-20 | |
| A2B Chem LLC | BA58991-250mg |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |
187835-67-2 | 95%+ | 250mg |
$774.00 | 2024-04-20 |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde
Recent Advances in the Application of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde (CAS: 187835-67-2) in Chemical and Pharmaceutical Research
The compound 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde (CAS: 187835-67-2) has recently gained significant attention in chemical and pharmaceutical research due to its unique structural properties and versatile applications. This perfluorinated benzaldehyde derivative serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Recent studies have demonstrated its potential as a key intermediate in the synthesis of novel antiviral agents, with particular emphasis on its role in creating protease inhibitors targeting emerging viral pathogens.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 187835-67-2 as a precursor for developing SARS-CoV-2 main protease inhibitors. The research team utilized the electron-withdrawing properties of the tetrafluoro-trifluoromethyl moiety to enhance the binding affinity of potential drug candidates. Molecular docking studies revealed that derivatives synthesized from this compound showed promising inhibition constants (Ki) in the low micromolar range, suggesting its potential for future antiviral development.
In the field of material science, researchers have investigated the application of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde in creating advanced fluorinated polymers. A recent publication in Advanced Materials demonstrated how this compound could be incorporated into polymer backbones to produce materials with exceptional thermal stability and chemical resistance. These properties make the resulting polymers particularly suitable for biomedical applications where durability under harsh conditions is required.
The synthetic methodology for 187835-67-2 has also seen significant improvements. A 2024 report in Organic Process Research & Development described a novel catalytic system that increased the yield of this compound to over 85% while reducing the generation of hazardous byproducts. This advancement addresses previous challenges in large-scale production, potentially making the compound more accessible for industrial applications.
Pharmacokinetic studies of derivatives containing the 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde moiety have revealed interesting metabolic properties. The strong electron-withdrawing nature of the fluorine atoms appears to significantly influence the compound's distribution and elimination profiles, potentially leading to improved drug half-lives. However, researchers caution that these properties must be carefully balanced to avoid excessive lipophilicity that could complicate formulation development.
Looking forward, the unique properties of 187835-67-2 continue to inspire innovative applications across multiple disciplines. Current research directions include exploring its use in positron emission tomography (PET) tracer development, where the fluorine atoms could be replaced with F-18 isotopes, and investigating its potential as a scaffold for targeted drug delivery systems. As synthetic methodologies improve and our understanding of its biochemical interactions deepens, this compound is likely to play an increasingly important role in pharmaceutical innovation.
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